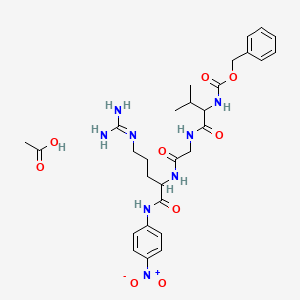
Z-Val-Gly-Arg-p-nitroanilide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Val-Gly-Arg-p-nitroanilide acetate: is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids valine, glycine, and arginine, linked to a p-nitroanilide group. This compound is often utilized as a chromogenic substrate for protease assays, particularly for enzymes like trypsin and urokinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-Arg-p-nitroanilide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The p-nitroanilide group is introduced at the final stage of the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Z-Val-Gly-Arg-p-nitroanilide acetate primarily undergoes hydrolysis reactions when exposed to proteases. The peptide bond between arginine and p-nitroanilide is cleaved, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Proteases: Enzymes like trypsin and urokinase are commonly used to catalyze the hydrolysis of this compound.
Major Products: The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Aplicaciones Científicas De Investigación
Chemistry: Z-Val-Gly-Arg-p-nitroanilide acetate is used as a model substrate to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteolytic enzymes .
Biology: In biological research, this compound is employed to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used in the study of protease inhibitors .
Medicine: this compound is used in diagnostic assays to detect protease activity in clinical samples. It aids in the diagnosis of diseases associated with abnormal protease activity, such as cancer and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in the development and screening of protease inhibitors, which are potential therapeutic agents for various diseases .
Mecanismo De Acción
The mechanism of action of Z-Val-Gly-Arg-p-nitroanilide acetate involves its hydrolysis by proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond between arginine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of p-nitroaniline formation is proportional to the protease activity, allowing for quantitative measurement .
Comparación Con Compuestos Similares
Z-Gly-Pro-Arg-p-nitroanilide acetate: Another chromogenic substrate used for protease assays.
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Used for studying the activity of different proteases.
Sar-Pro-Arg-p-nitroanilide dihydrochloride: A substrate for specific protease assays.
Uniqueness: Z-Val-Gly-Arg-p-nitroanilide acetate is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases like trypsin and urokinase. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C29H40N8O9 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
acetic acid;benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4) |
Clave InChI |
OOVPFYDKQBSPHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)

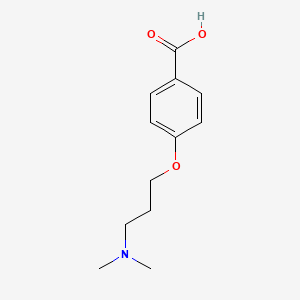
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
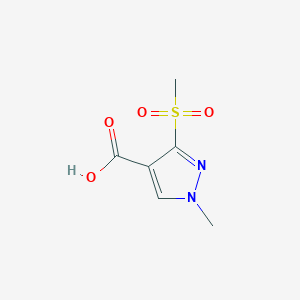

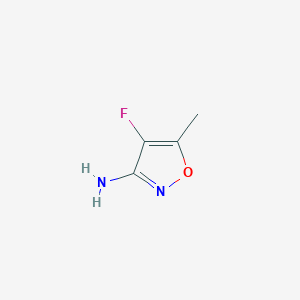


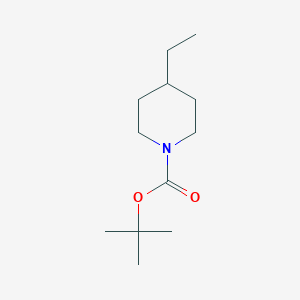

![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
